molecular formula C16H12F3N3O2 B1326589 5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 848436-25-9

5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No. B1326589
CAS RN: 848436-25-9
M. Wt: 335.28 g/mol
InChI Key: BZBLGRDYDFDPRW-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are a family of N-heterocyclic compounds that have a significant impact in medicinal chemistry . They have attracted attention due to their significant photophysical properties .


Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines can be synthesized through various pathways . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidines are six-membered 1,3-diazine ring containing nitrogen at 1 and 3 position . They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .


Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .

Scientific Research Applications

Comprehensive Analysis of 5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

COX-2 Inhibition: This compound may serve as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Derivatives of 1,5-diarylpyrazole have been evaluated for their ability to block COX-2, suggesting potential anti-inflammatory and analgesic applications for our compound .

Antimicrobial Activity: Pyrazolo[1,5-a]pyrimidines have shown promise as antimicrobial agents. The structural similarity suggests that our compound could be explored for its efficacy against various microbial infections .

Anticancer Properties: The therapeutic potential of pyrazolo[1,5-a]pyrimidines extends to anticancer activity. Research could investigate the compound’s effectiveness in inhibiting cancer cell proliferation .

Anxiolytic Effects: Compounds within this class have been associated with antianxiety properties. Further research could determine if this specific compound has similar effects .

Anti-proliferative Effects: There is evidence that pyrazolo[1,5-a]pyrimidines can act as anti-proliferative agents, which could be beneficial in conditions where cell growth needs to be controlled .

Analgesic Applications: Given the COX-2 inhibition potential, this compound might also be developed as a pain reliever .

Antioxidant Properties: Some pyrazolo[1,5-a]pyrimidines exhibit antioxidant properties, which could make our compound a candidate for research into oxidative stress-related diseases .

Kinase Inhibition: Selective kinase inhibition is another area where pyrazolo[1,5-a]pyrimidines have shown activity. This suggests possible applications in targeted therapies for diseases like cancer .

Mechanism of Action

Pyrazolo[1,5-a]pyrimidines have been shown to have anticancer potential and enzymatic inhibitory activity . They have been used as novel CDK2 inhibitors .

Future Directions

Pyrazolo[1,5-a]pyrimidines have been the focus of recent research due to their significant impact in medicinal chemistry and material science . The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O2/c1-8-3-4-10(5-9(8)2)11-6-13(16(17,18)19)22-14(20-11)7-12(21-22)15(23)24/h3-7H,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBLGRDYDFDPRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

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